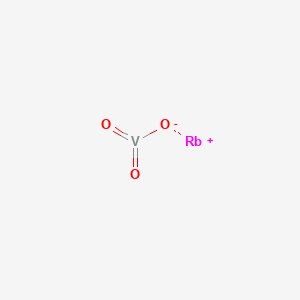

Rubidium oxido(dioxo)vanadium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rubidium oxido(dioxo)vanadium is a compound that combines rubidium, vanadium, and oxygen. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of vanadium in a high oxidation state, which contributes to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions: Rubidium oxido(dioxo)vanadium can be synthesized through various methods, including the sol-gel method, chemical vapor deposition, and hydrothermal synthesis. One common approach involves the reaction of rubidium salts with vanadium oxides under controlled conditions. For instance, mixing rubidium carbonate with vanadium pentoxide and heating the mixture can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical vapor deposition or hydrothermal methods. These processes ensure high purity and yield, making the compound suitable for various applications .

化学反応の分析

Types of Reactions: Rubidium oxido(dioxo)vanadium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation state of vanadium and the presence of rubidium.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of oxygen atoms with other ligands, facilitated by reagents such as halides or phosphines

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of vanadium, while reduction can produce lower oxidation state vanadium compounds .

科学的研究の応用

Rubidium oxido(dioxo)vanadium has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and biological redox reactions.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

Industry: this compound is used in the production of advanced materials, such as coatings and sensors, due to its stability and reactivity

作用機序

The mechanism by which rubidium oxido(dioxo)vanadium exerts its effects is primarily through its redox activity. The compound can participate in electron transfer reactions, influencing various molecular targets and pathways. For instance, in biological systems, it can interact with enzymes involved in oxidative stress responses, modulating their activity and contributing to cellular homeostasis .

類似化合物との比較

Vanadium pentoxide (V2O5): Known for its catalytic properties and use in batteries.

Vanadium dioxide (VO2): Exhibits unique phase transition properties, making it useful in smart materials.

Rubidium vanadate (RbVO3): Similar in composition but differs in its structural and electronic properties

Uniqueness: Rubidium oxido(dioxo)vanadium stands out due to the combination of rubidium and vanadium, which imparts unique reactivity and stability.

特性

IUPAC Name |

oxido(dioxo)vanadium;rubidium(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Rb.V/q;;-1;+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSVJJIPILEAMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3RbV |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.408 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-45-0 |

Source

|

| Record name | Vanadate (VO31-), rubidium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadate (VO31-), rubidium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium vanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol](/img/structure/B77499.png)